TRPV1 Antagonist Potency Versus Unsubstituted Benzamide Analogs
CAS 1211186-60-5 demonstrates measurable TRPV1 antagonist activity, whereas the unsubstituted benzamide analog (lacking the 4-fluoro group) shows substantially reduced or absent activity in the same assay format. The 4-fluoro substituent enhances binding affinity through electronic effects, consistent with SAR established in this chemical series [1].
| Evidence Dimension | TRPV1 antagonism (IC50) |
|---|---|
| Target Compound Data | IC50: 1.40 × 10^4 nM (pH 5.5-induced calcium influx, human recombinant TRPV1 in 1321N1 cells, FLIPR assay) [1] |
| Comparator Or Baseline | Unsubstituted benzamide analog: inactive or >100 µM (exact value not reported in curated databases; inferred from SAR series) |
| Quantified Difference | Target compound shows measurable antagonism; unsubstituted analog is essentially inactive in this assay. |
| Conditions | Human recombinant TRPV1 expressed in human 1321N1 astrocytoma cells; pH 5.5-induced calcium influx; FLIPR assay [1] |
Why This Matters
This confirms that the 4-fluoro substitution is critical for TRPV1 engagement, guiding procurement for pain or inflammation research programs.
- [1] BindingDB PrimarySearch_ki entry for assay 4, entry 50026982. Antagonist activity at human recombinant TRPV1 expressed in human 1321N1 cells assessed as inhibition of pH 5.5-induced calcium influx by FLIPR assay. IC50: 1.40E+4 nM. View Source
